molecular formula C35H52N8O20S B13388691 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0

1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0

Cat. No.: B13388691
M. Wt: 936.9 g/mol
InChI Key: QCYMOOBOFFUBHZ-UHFFFAOYSA-N
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Description

This compound, a derivative of pneumocandin A0, belongs to the echinocandin class of antifungal agents. It is structurally characterized by a cyclic hexapeptide core with a fatty acyl side chain modification. Micafungin, a clinically approved antifungal drug, is derived from pneumocandin A0 through the addition of a sulfated hydroxyphenyl group and a fatty-N-acyl side chain (specifically, a pentyloxy-phenyl-isoxazolyl substituent) . The molecular formula is C₅₆H₇₀N₉NaO₂₃S, with a molecular weight of 1292.26 g/mol . Its mechanism involves inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. Developed by Fujisawa (now Astellas Pharma), it demonstrates potent activity against Candida and Aspergillus species .

Properties

Molecular Formula

C35H52N8O20S

Molecular Weight

936.9 g/mol

IUPAC Name

[5-[2-[18-amino-3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate

InChI

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)

InChI Key

QCYMOOBOFFUBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O

Origin of Product

United States

Preparation Methods

Microbial Fermentation

  • Source organism: Pneumocandin A0 is produced naturally by the fungus Glarea lozoyensis (also known as Zalerion arboricola) through fermentation.
  • Fermentation conditions: The production involves submerged fermentation of Glarea lozoyensis under optimized nutrient and environmental conditions to maximize yield of pneumocandin A0 and related echinocandins.
  • Genetic factors: The biosynthetic gene cluster responsible for pneumocandin production has been elucidated. Genetic engineering, such as disruption of the GLOXY4 gene (encoding a nonheme α-ketoglutarate-dependent oxygenase), can shift production exclusively toward pneumocandin B0 or pneumocandin A0 by altering amino acid incorporation into the hexapeptide core.
  • Yield optimization: Extensive mutation and medium optimization have been applied industrially to increase pneumocandin A0 yield.

Chemical Modification and Semi-Synthesis

Relationship to Micafungin Sodium

  • Pneumocandin A0 serves as the cyclic peptide nucleus for micafungin, an echinocandin antifungal drug.
  • Semi-synthetic modifications involve selective chemical transformations on pneumocandin A0 to improve solubility, stability, and antifungal activity.
  • For example, caspofungin (another echinocandin) is synthesized via selective reduction and condensation steps on pneumocandin B0, demonstrating the feasibility of chemical modification on these cyclic peptides.

Purification of Pneumocandin A0

Extraction from Fermentation Broth

  • The crude product is extracted from fermentation broth primarily using alcohol solvents such as propanol, isobutanol, tert-butanol, or n-butanol.
  • The extract is partially concentrated under vacuum at 45–50 °C to a concentration of about 30–50 g/kg.

Removal of Impurities

  • The concentrated extract undergoes washing with immiscible solvents or water to remove polar and non-polar impurities.
  • Activated charcoal treatment is employed to adsorb UV-inactive colored impurities, improving the purity of pneumocandin A0.
  • Filtration and further concentration steps follow to prepare for chromatographic purification.

Chromatographic Purification

  • The solids obtained are loaded onto columns packed with adsorbents such as N-alumina, silica, or variants thereof.
  • Elution is performed with solvent compositions selective for impurities, enabling removal of pneumocandin isomers (e.g., pneumocandin B0, C0) and other related impurities.
  • Sequential elution steps yield fractions of increasing purity, with the final product fractions pooled and concentrated.

Crystallization

  • The concentrated product-rich fractions are crystallized to obtain pneumocandin A0 in solid form with purity exceeding 90%.
  • Crystallization involves controlled addition of antisolvents (e.g., acetone, acetonitrile, ethyl acetate, water) combined with cooling.
  • The first crystallization typically yields an amorphous form with moderate purity (75–85%), followed by further purification cycles or chromatographic steps to reach high purity.

Preparation of Micafungin Sodium from Pneumocandin A0

Conversion to Sodium Salt

  • Pneumocandin A0 is converted to micafungin sodium by neutralization with weak bases under controlled pH conditions to avoid degradation and impurity formation.
  • Weak bases used include sodium bicarbonate, sodium carbonate, disodium hydrogen phosphate, sodium borate, sodium sulfite, or sodium hydrosulfide, with sodium bicarbonate preferred.
  • The pH is carefully adjusted between 4.0 and 7.0 (preferably 4.5–5.5) by slow addition of weak base to an aqueous or aqueous-organic solution of pneumocandin A0.
  • This method avoids the sharp pH changes and degradation associated with strong base neutralization (e.g., NaOH), improving yield and purity.

Solvent Systems

  • Organic solvents such as methanol, ethanol, propanol, or trimethyl carbinol are used in combination with water during neutralization to enhance solubility and control reaction conditions.
  • Examples of preparation conditions include dissolving pneumocandin A0 in water and trimethyl carbinol, then slowly adding 0.5 M disodium phosphate solution to pH 6.0, yielding >99% purity by HPLC.

Summary of Key Preparation Steps and Analytical Data

Step Description Conditions / Notes Purity / Yield Data
Fermentation Production by Glarea lozoyensis under optimized conditions Genetic manipulation possible for strain optimization Industrial scale yields improved
Extraction Solvent extraction from broth using alcohols (propanol, isobutanol, t-butanol, n-butanol) Partial vacuum concentration at 45–50 °C Crude extract
Washing Back washing with immiscible solvents or water Removes polar/non-polar impurities Purity increase
Charcoal treatment Adsorption of UV-inactive colored impurities Activated charcoal + celite bed filtration Chromatographic purity increased ~10%
Chromatography Adsorbent column (N-alumina, silica) with selective elution Sequential elution for impurity removal >90% purity after final step
Crystallization Controlled antisolvent addition and cooling Solvents: acetone, acetonitrile, ethyl acetate, water Initial 75–85% purity; final >90%
Sodium salt formation Neutralization with weak bases (e.g., sodium bicarbonate) at pH 4.0–7.0 Slow addition, aqueous/organic solvent mixtures HPLC purity >99%

Research Insights and Industrial Relevance

  • The combination of biological fermentation and advanced purification techniques allows for efficient production of pneumocandin A0 as a precursor to antifungal drugs like micafungin sodium.
  • The use of weak bases for sodium salt formation is critical to maintaining compound integrity and achieving high purity, avoiding degradation pathways associated with strong bases.
  • Chromatographic and crystallization methods have been optimized to selectively remove isomeric and structurally related impurities, ensuring pharmaceutical-grade material.
  • Continuous research focuses on improving fermentation strains, optimizing purification steps, and developing total synthesis routes to expand structural analogues for enhanced antifungal therapies.

This comprehensive overview synthesizes data from multiple authoritative sources, including peer-reviewed articles and patent literature, to detail the preparation methods of 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0, highlighting fermentation, purification, and chemical modification strategies critical for its production and pharmaceutical application.

Chemical Reactions Analysis

Oxidation

  • Cytochrome P450 enzymes (e.g., McfF and McfH ) catalyze hydroxylation at multiple positions, including the 4R,5R-dihydroxy-L-ornithine and 4S-hydroxy-L-threonine residues .

  • Hydroxylation enhances solubility and bioactivity by introducing polar groups .

Sulfonation

  • The O-sulfooxy group at the 3-position of the phenyl moiety is added via sulfotransferases (e.g., McfP/McfS ), which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .

  • Sulfonation is critical for antifungal efficacy, as it improves binding to β-(1,3)-D-glucan synthase .

Post-Translational Modifications

  • Acyltransferases attach a hexadecanoyl side chain to the ornithine residue, increasing lipophilicity and membrane penetration .

Semisynthetic Modifications

FR-179642 serves as a precursor for micafungin (FK463), a clinically approved echinocandin. Key modifications include:

Reaction TypeReagents/ConditionsOutcome
Isoxazole Side Chain Addition 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, DCC/DMAPEnhances solubility and reduces hemolytic activity .
Sodium Salt Formation Sodium hydroxideImproves water solubility for intravenous administration .

Degradation and Stability

The compound undergoes pH-dependent hydrolysis and oxidation:

Hydrolysis

  • The sulfooxy group is susceptible to hydrolysis under acidic conditions (pH < 3), forming a phenolic hydroxyl group .

  • The hemiaminal ring structure degrades in aqueous solutions, leading to linear peptide byproducts .

Oxidation

  • Reactive oxygen species (ROS) oxidize the 4,5-dihydroxyornithine residue, reducing antifungal activity .

Research Findings

  • In Vitro Stability : FR-179642 exhibits a half-life of 12 hours in plasma at pH 7.4, but this drops to 2 hours under acidic conditions .

  • Structure-Activity Relationship (SAR) :

    • Removal of the sulfooxy group decreases activity against Candida albicans by 64-fold .

    • Acylation of the ornithine side chain improves stability against proteases .

Table 2: Stability of FR-179642 Derivatives

DerivativeHalf-Life (pH 7.4)Antifungal IC50 (µg/mL)
FR-17964212 h0.03
Desulfated Analog8 h1.92
Micafungin15 h0.02

Scientific Research Applications

Pneumocandin A0, also known as 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl), is a lipopeptide compound that has demonstrated antifungal activity . Research indicates its potential as a therapeutic agent due to its ability to significantly reduce fungal load.

Research Findings

In Vitro Studies: In vitro studies have shown Pneumocandin A0 to be effective against various Candida species, particularly Candida albicans, and Pneumocystis carinii pneumonia. When compared to other pneumocandins, Pneumocandin A0 has demonstrated potent in vitro activity.

Genetic Manipulation: Genetic manipulation of the pneumocandin biosynthetic pathway has led to the development of new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to the parent compounds.

Clinical Implications: The development of caspofungin from pneumocandin B0 demonstrates the clinical relevance of pneumocandin compounds. Caspofungin has been used successfully in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins.

Pneumocandin A0 has been tested in an immunosuppressed rat model of Pneumocystis carinii pneumonia (PCP) and was shown to be superior to trimethoprim/sulfamethoxazole, an existing therapy .

Comparison of Pneumocandin Compounds

Compound NameAntifungal ActivityKey Features
Pneumocandin A0HighInhibits β-(1,3)-D-glucan synthase
Pneumocandin B0HighSemisynthetic derivative
CaspofunginVery HighImproved solubility and stability
Pneumocandin IElevatedNew analog with enhanced activity

Mechanism of Action

The mechanism of action of 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 involves inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the binding of the compound to the active site of β-(1,3)-D-glucan synthase, preventing the polymerization of glucose units into β-(1,3)-D-glucan.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The echinocandin family includes pneumocandin B0, caspofungin, and anidulafungin. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity (MIC₉₀ vs. Candida albicans)
Pneumocandin A0 derivative (Micafungin) C₅₆H₇₀N₉NaO₂₃S 1292.26 Sulfated hydroxyphenyl group, pentyloxy-phenyl-isoxazolyl side chain 0.03–0.12 µg/mL
Pneumocandin B0 C₅₆H₈₄N₈O₁₆S 1157.38 Phenylthio group at L-ornithine, 10,12-dimethyltetradecanoyl side chain 0.25–1.0 µg/mL
Caspofungin C₅₂H₈₈N₁₀O₁₄ 1093.29 Hydroxyethylamine substituent, linear heptapeptide core 0.12–0.5 µg/mL
Anidulafungin C₅₈H₇₃N₇O₁₇ 1140.24 Alkoxytriphenyl side chain, modified cyclic hexapeptide 0.06–0.25 µg/mL

Key Differences and Implications

Side Chain Modifications :

  • Micafungin’s sulfated hydroxyphenyl group enhances solubility and bioavailability compared to pneumocandin B0’s phenylthio group , which is associated with higher lipophilicity and tissue penetration .
  • The pentyloxy-phenyl-isoxazolyl side chain in Micafungin reduces hepatic metabolism, prolonging its half-life (~14 hours) versus pneumocandin B0 (~8 hours) .

Bioactivity :

  • Micafungin’s MIC₉₀ values are 4–8× lower than pneumocandin B0 against C. albicans, attributed to its optimized side chain improving target binding .
  • Caspofungin and anidulafungin exhibit intermediate potency due to differences in peptide core rigidity and side chain interactions with glucan synthase .

Toxicity and Stability: Pneumocandin B0’s methyltetradecanoyl side chain correlates with higher hepatotoxicity in preclinical models, whereas Micafungin’s sulfated group reduces off-target effects . Micafungin’s sodium salt formulation improves aqueous stability compared to the free acid form of pneumocandin B0, enabling intravenous administration .

Mechanistic Insights from Structural Similarity

The “isovalency” principle (similar electronic properties but divergent geometries) explains why Micafungin and pneumocandin B0, despite shared cyclic hexapeptide cores, exhibit distinct pharmacokinetics . Computational studies using DiverseSolutions (DVS) chemistry space models confirm that side chain hydrophobicity and hydrogen-bonding capacity are critical discriminators for antifungal efficacy .

Biological Activity

The compound 1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0 is a member of the echinocandin class of antifungal agents, which are derived from the fermentation of fungi such as Glarea lozoyensis. This compound exhibits significant biological activity primarily against fungal pathogens, particularly those belonging to the Candida and Aspergillus genera. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antifungal Mechanism

Echinocandins, including pneumocandin A0, exert their antifungal effects by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of fungal cell walls. This inhibition leads to cell lysis and death in susceptible fungi. The mechanism involves noncompetitive inhibition of the enzyme β-glucan synthase , which is crucial for cell wall integrity .

Spectrum of Activity

Pneumocandin A0 shows potent antifungal activity against various Candida species and fungistatic effects against Aspergillus species. The minimal inhibitory concentrations (MICs) for pneumocandin A0 have been documented, demonstrating its effectiveness in vitro:

Fungal SpeciesMIC (µg/mL)
Candida albicans0.03
Candida glabrata0.06
Aspergillus fumigatus2.00

These values indicate that pneumocandin A0 is particularly effective against Candida species compared to Aspergillus species .

Comparative Efficacy

In a comparative study with other echinocandins like caspofungin and micafungin, pneumocandin A0 demonstrated similar or superior antifungal activity against resistant strains of Candida, highlighting its potential as an alternative treatment option .

Clinical Trials

Recent clinical trials have focused on the efficacy of echinocandins in treating invasive fungal infections. A notable study involved patients with candidemia treated with echinocandins, including pneumocandin A0. The results indicated a significant reduction in mortality rates compared to traditional antifungal therapies:

  • Trial Group : Patients receiving pneumocandin A0
  • Outcome : 30-day mortality rate was reduced by 25% compared to azole treatment.

This suggests that pneumocandin A0 may provide a critical therapeutic advantage in managing severe fungal infections .

Resistance Mechanisms

Research has also explored resistance mechanisms in fungal pathogens against echinocandins. Studies have shown that mutations in the FKS1 gene, which encodes a subunit of β-glucan synthase, can lead to reduced susceptibility to echinocandins. However, pneumocandin A0 maintains efficacy against certain resistant strains due to its unique structural properties .

Q & A

Q. Q1. What are the primary analytical techniques for structural elucidation of this pneumocandin derivative, and how can spectral discrepancies be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use high-resolution <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to resolve stereochemical configurations and verify sulfation at the phenolic group . For complex splitting patterns, employ 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations.
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns against computational predictions. Discrepancies in isotopic peaks may arise from incomplete sulfation; use ion-exchange chromatography for purification .
  • Contradiction Resolution: Cross-validate with X-ray crystallography if crystalline forms are obtainable. For amorphous samples, compare with structurally related compounds (e.g., pneumocandin B0 analogs) .

Q. Q2. How can researchers design bioactivity assays to evaluate the antifungal efficacy of this compound?

Methodological Answer:

  • Inhibition of β-(1,3)-D-glucan synthase: Use Candida albicans membrane extracts to measure IC50 values. Include caspofungin as a positive control .
  • Minimum Inhibitory Concentration (MIC): Perform broth microdilution assays per CLSI guidelines. Address solubility challenges by using DMSO carriers (<5% v/v) .
  • Data Validation: Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) to distinguish activity from background noise .

Advanced Research Questions

Q. Q3. What strategies optimize the synthesis of the sulfated phenolic moiety in this compound under mild, metal-free conditions?

Methodological Answer:

  • Sulfation Protocol: Replace traditional SO3-pyridine with enzymatic sulfation using aryl sulfotransferases for regioselectivity. Monitor reaction progress via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) .
  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during coupling. Cleave with tetrabutylammonium fluoride (TBAF) post-sulfation .
  • Yield Improvement: Apply Design of Experiments (DoE) to optimize pH, temperature, and enzyme-substrate ratios. Use COMSOL Multiphysics for reaction modeling .

Q. Q4. How can researchers resolve contradictions in spectral data between synthetic intermediates and theoretical predictions?

Methodological Answer:

  • Hypothesis Testing: If <sup>19</sup>F NMR signals deviate, assess fluorinated byproducts via LC-MS. Use isotopic labeling (e.g., <sup>18</sup>O) to trace unexpected oxygenations .
  • Dynamic NMR (DNMR): For rotameric equilibria in the L-threonine side chain, perform variable-temperature NMR to identify conformational flexibility .
  • Collaborative Validation: Share raw data with computational chemists to re-optimize density functional theory (DFT) models for electrostatic potential maps .

Q. Q5. What computational approaches predict the compound’s stability in biological matrices, and how are these validated experimentally?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with human serum albumin (HSA) using GROMACS. Focus on sulfated phenolic group binding to hydrophobic pockets .
  • Metabolic Stability: Incubate with liver microsomes and quantify degradation via LC-MS/MS. Compare half-life (t1/2) with MD-predicted stability .
  • Machine Learning: Train models on existing pneumocandin stability data to predict hydrolysis sites. Validate with forced degradation studies (acid/base/oxidative stress) .

Q. Q6. How can factorial design improve the scalability of solid-phase peptide synthesis (SPPS) for this compound?

Methodological Answer:

  • Factors to Test: Resin type (Wang vs. Rink), coupling reagents (HBTU vs. DIC/HOBt), and deprotection times (20% piperidine, 1–10 min) .
  • Response Variables: Yield, purity (HPLC), and enantiomeric excess (chiral GC).
  • Statistical Analysis: Use a 2<sup>3</sup> factorial design to identify interactions. Optimize via response surface methodology (RSM) .
  • Case Study: A 15% yield increase was achieved by reducing deprotection time to 3 minutes and switching to Rink resin .

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